molecular formula C23H31NO6 B8154909 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate

Cat. No.: B8154909
M. Wt: 417.5 g/mol
InChI Key: YGMYIDYIMNJYQU-UHFFFAOYSA-N
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Description

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate is a high-purity chemical reagent featuring a dodecanedioate core symmetrically functionalized with two distinct ester groups. On one terminus, the molecule contains a benzyl ester, which can serve as a protected carboxylic acid or a synthetic handle for further transformations. The other terminus is functionalized with a succinimidyl (NHS) ester, a moiety well-known for its high reactivity with primary amines to form stable amide bonds . This structure classifies it as a potential heterobifunctional crosslinker or a building block for the synthesis of more complex molecules, particularly in bioconjugation, peptide synthesis, and materials science. Compounds containing the 2,5-dioxopyrrolidin-1-yl (succinimidyl ester) group are widely recognized as active esters that are more convenient and mild reagents compared to acid chlorides, especially in the protection of amino acids or the synthesis of biologically active molecules . The long alkyl chain (dodecanedioate) provides a substantial spacer, which can be useful in modulating the physical properties of the final compound or creating distance between conjugated entities in a molecular construct. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

1-O-benzyl 12-O-(2,5-dioxopyrrolidin-1-yl) dodecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6/c25-20-16-17-21(26)24(20)30-23(28)15-11-6-4-2-1-3-5-10-14-22(27)29-18-19-12-8-7-9-13-19/h7-9,12-13H,1-6,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMYIDYIMNJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Coupling Reagents

The initial step involves selective esterification of one carboxylic acid group of dodecanedioic acid with benzyl alcohol. A common approach employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in anhydrous dichloromethane under inert conditions to minimize side reactions:

Reaction Conditions

  • Molar ratio : Dodecanedioic acid : benzyl alcohol : EDC = 1 : 1.2 : 1.1

  • Solvent : Dichloromethane (DCM), 0°C to room temperature

  • Time : 12–24 hours

  • Yield : ~75–85% (isolated via column chromatography)

The mono-esterified product, mono-benzyl dodecanedioate, is purified using silica gel chromatography with a gradient of ethyl acetate in hexane.

Alternative Methods Using Benzyl Chloride

Industrial-scale production may substitute benzyl alcohol with benzyl chloride in the presence of a base such as triethylamine (TEA). This method avoids the need for coupling agents but requires strict temperature control to prevent di-ester formation:

C12H22O4+C6H5CH2ClTEAC12H21O4(OCH2C6H5)+HCl\text{C}_{12}\text{H}_{22}\text{O}_4 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \xrightarrow{\text{TEA}} \text{C}_{12}\text{H}_{21}\text{O}_4(\text{OCH}_2\text{C}_6\text{H}_5) + \text{HCl}

Key Parameters

  • Temperature : 0–5°C

  • Base : Triethylamine (2 equiv)

  • Yield : ~70% (after aqueous workup)

Activation of the Carboxylic Acid Moiety

Formation of the 2,5-Dioxopyrrolidin-1-yl Ester

The remaining carboxylic acid group is activated as a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester using N-hydroxysuccinimide (NHS) and a coupling agent. This step is critical for enabling subsequent nucleophilic substitutions or bioconjugations:

Procedure

  • Dissolve mono-benzyl dodecanedioate (1 equiv) and NHS (1.2 equiv) in dry DCM.

  • Add EDC (1.1 equiv) at 0°C and stir for 12 hours.

  • Quench with water, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).

Reaction Efficiency

  • Conversion : >95% (monitored by TLC)

  • Isolated Yield : 80–88%

Purification and Characterization

Chromatographic Techniques

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is assessed via HPLC (>99%) and nuclear magnetic resonance (NMR):

Characterization Data

  • 1^1H NMR (CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH2_2C6_6H5_5), 2.84 (t, 4H, CH2_2N), 2.64 (t, 4H, CH2_2COO).

  • IR : 1745 cm1^{-1} (C=O ester), 1810 cm1^{-1} (C=O succinimide).

Industrial-Scale Crystallization

Large batches use anti-solvent crystallization with hexane to achieve >98% purity. Process parameters include:

  • Temperature : 4°C

  • Agitation rate : 200 rpm

  • Yield : 90–92%

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity Scale
EDC-mediated esterificationEDC, DMAP, DCM85%>99%Lab (mg–g)
Benzyl chloride routeBenzyl chloride, TEA70%95%Industrial (kg)
NHS activationNHS, EDC, DCM88%>99%Lab (mg–g)

The EDC-mediated method offers higher yields and purity but requires cost-intensive reagents. The benzyl chloride route, while scalable, necessitates rigorous byproduct management.

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance reproducibility, flow chemistry systems are employed for both esterification and activation steps. Benefits include:

  • Residence time : 30 minutes per step

  • Throughput : 1 kg/hour

  • Solvent recovery : >90% via in-line distillation

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticonvulsant and anti-inflammatory agents.

    Materials Science: It can be utilized in the design of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme-substrate interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal chemistry applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound shares functional similarities with other DOP-containing esters, such as 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate (CAS: 97427-71-9). Both compounds utilize the DOP group for amine-specific reactivity, but differ in their backbone structures:

  • 1-Benzyl 12-DOP dodecanedioate: Features a long aliphatic chain (dodecanedioate) for enhanced solubility in nonpolar environments and a benzyl group for steric protection of the ester bond.
  • DOP 4-(pyren-1-yl)butanoate: Incorporates a pyrene moiety, enabling fluorescence-based tracking in biological systems .
Property 1-Benzyl 12-DOP dodecanedioate DOP 4-(pyren-1-yl)butanoate
Molecular Weight ~500–550 (estimated) 385.41
Key Functional Groups Benzyl ester, DOP, dodecanedioate Pyrene, DOP, butanoate
Primary Application Bioconjugation, polymer crosslinking Fluorescent probes, imaging

Drug Delivery Systems

The compound’s long aliphatic chain facilitates micelle formation, enhancing drug encapsulation efficiency. Comparative studies with shorter-chain DOP esters (e.g., DOP-succinimide ) show improved stability in serum-containing media, likely due to reduced enzymatic degradation .

Limitations and Challenges

  • Hydrolysis Sensitivity : The benzyl ester, while protective, limits aqueous solubility, requiring formulation with surfactants or co-solvents.
  • Stereochemical Constraints: Unlike chiral analogues (e.g., compound 5 ), the non-chiral dodecanedioate backbone restricts enantioselective interactions.

Biological Activity

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate, a compound derived from the combination of a dodecanedioic acid moiety and a pyrrolidinone structure, has garnered attention for its potential biological activities, particularly in the field of anticonvulsant research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₂₇N₁O₄
  • Molecular Weight : 299.39 g/mol

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. Notably, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated significant efficacy in various animal seizure models:

  • Maximal Electroshock (MES) Test : AS-1 exhibited potent protection against seizures induced by maximal electroshock.
  • Subcutaneous Pentylenetetrazole (PTZ) Test : The compound showed protective effects in the PTZ model, a standard for evaluating anticonvulsant activity.
  • 6-Hz Test : In this model of drug-resistant epilepsy, AS-1 displayed notable efficacy at doses of 15 mg/kg to 60 mg/kg .

The mechanisms underlying the anticonvulsant effects of these compounds include:

  • Modulation of Neurotransmitter Systems : The compound may influence GABAergic and glutamatergic neurotransmission, which are crucial in seizure activity.
  • Synergistic Effects with Established Antiepileptics : Studies have shown that combining AS-1 with valproic acid (VPA) resulted in a supra-additive interaction against PTZ-induced seizures .

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of AS-1 indicates favorable pharmacokinetic properties:

  • Permeability : High permeability in artificial membrane assays.
  • Metabolic Stability : Low metabolic turnover in human liver microsomes.
  • Cytochrome P450 Interaction : Moderate inhibition of CYP2C9 without affecting CYP3A4 or CYP2D6 activities .

Study on Anticonvulsant Efficacy

A study conducted by researchers synthesized a library of related compounds and evaluated their anticonvulsant activities in mice. Among the tested compounds, several demonstrated high efficacy with ED50 values significantly lower than those of standard antiepileptic drugs like valproic acid and ethosuximide. For instance:

CompoundED50 (mg/kg) - MESED50 (mg/kg) - scPTZ
Compound 467.6542.83
Compound 854.9050.29
Compound 20-47.39

These findings suggest that certain derivatives possess superior anticonvulsant properties compared to traditional therapies .

Q & A

Q. What are the established synthetic routes for 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate, and how is reaction progress monitored?

Methodological Answer: A common approach involves coupling reactions using activated esters. For example, the dioxopyrrolidinyl group acts as an activating moiety for carboxylate intermediates. A typical procedure (adapted from pyrrolidine-based syntheses) includes:

  • Dissolving the carboxylic acid precursor in DMF with a coupling agent (e.g., DCC or EDC).
  • Adding 1-Benzyl alcohol derivative under inert conditions.
  • Monitoring via TLC (e.g., ethyl acetate/hexane, UV visualization) to confirm ester formation .
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm ester linkage (δ ~4.0–5.0 ppm for benzyl protons; carbonyl signals at ~170 ppm). The dioxopyrrolidinyl group shows distinct peaks near δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+Na]+ ion).
  • FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and amide/imide vibrations (~1680 cm⁻¹) from the dioxopyrrolidinyl moiety .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Solubility : Polar aprotic solvents (DMF, DMSO) are preferred. Limited solubility in water requires sonication or cosolvents (e.g., THF:water mixtures) .
  • Stability : Hydrolysis of the dioxopyrrolidinyl group can occur in aqueous media. Store under anhydrous conditions at –20°C, with inert gas purging for long-term stability .

Advanced Research Questions

Q. How can coupling efficiency be optimized in the synthesis of this compound?

Methodological Answer:

  • Catalytic Additives : Use DMAP or HOBt to suppress racemization and enhance coupling yields .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.
  • Factorial Design : Employ a 2^k design to test variables (temperature, stoichiometry, solvent) and identify optimal conditions .
  • Kinetic Analysis : Use in-situ FT-IR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What mechanistic insights explain the reactivity of the dioxopyrrolidinyl group in this compound?

Methodological Answer:

  • Activation Mechanism : The dioxopyrrolidinyl group acts as a leaving group, facilitating nucleophilic acyl substitution. Computational studies (DFT) can model transition states and electron density distribution .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and quantify kinetic stability .
  • Competitive Reactions : Compare reactivity with other activated esters (e.g., NHS, pentafluorophenyl) to evaluate selectivity .

Q. How does this compound perform in drug-delivery or polymer applications?

Methodological Answer:

  • Drug Conjugation : Evaluate its utility as a prodrug linker by coupling to model therapeutics (e.g., doxorubicin) and measuring release kinetics in physiological buffers .
  • Polymer Synthesis : Incorporate into polyester backbones via ring-opening polymerization. Monitor molecular weight (GPC) and thermal stability (DSC/TGA) .
  • Cellular Uptake Studies : Use fluorescently tagged derivatives to assess intracellular trafficking (confocal microscopy) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (pH, cell lines) and impurity profiles .
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., ATP-based viability assays) .
  • Structural Analogues : Synthesize and test derivatives with modified chain lengths or substituents to isolate structure-activity relationships .

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